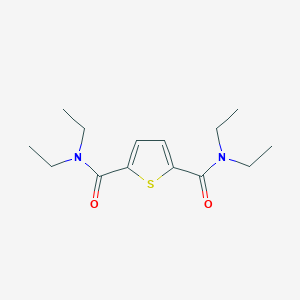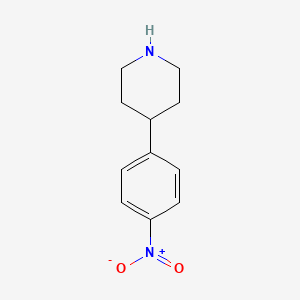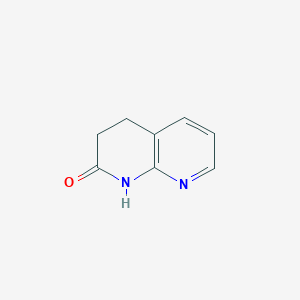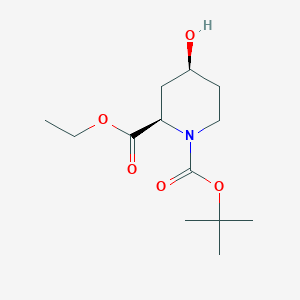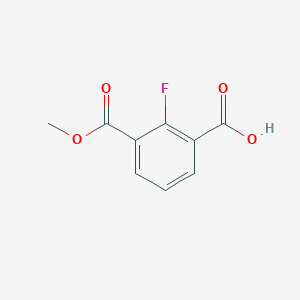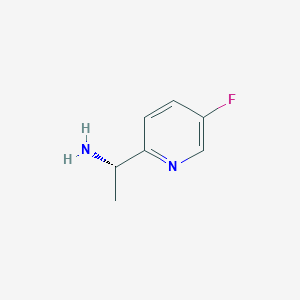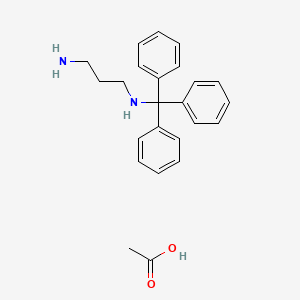![molecular formula C12H24N2 B1316296 1-[2-(3-ピペリジニル)エチル]ピペリジン CAS No. 122373-92-6](/img/structure/B1316296.png)
1-[2-(3-ピペリジニル)エチル]ピペリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Piperidinyl)ethyl]piperidine is an organic compound with the molecular formula C12H24N2 It consists of a piperidine ring attached to an ethyl chain, which is further connected to another piperidine ring
科学的研究の応用
1-[2-(3-Piperidinyl)ethyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
将来の方向性
Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions of “1-[2-(3-Piperidinyl)ethyl]piperidine” could involve exploring its potential applications in drug design and synthesis.
作用機序
Target of Action
Piperidine derivatives, including 1-[2-(3-Piperidinyl)ethyl]piperidine, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives, which may include 1-[2-(3-Piperidinyl)ethyl]piperidine, have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
Piperidine derivatives are known to interact with their targets, such as alk and ros1, leading to inhibition of these kinases . This interaction can result in changes in cellular signaling pathways, potentially leading to therapeutic effects.
生化学分析
Biochemical Properties
1-[2-(3-Piperidinyl)ethyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to increased levels of acetylcholine and subsequent effects on neurotransmission.
Cellular Effects
1-[2-(3-Piperidinyl)ethyl]piperidine influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving neurotransmitters . This compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of 1-[2-(3-Piperidinyl)ethyl]piperidine involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound also affects gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the transcriptional activity of target genes, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(3-Piperidinyl)ethyl]piperidine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . In vitro studies have shown that it can maintain its activity for extended periods, while in vivo studies indicate that its effects may diminish over time due to metabolic degradation.
Dosage Effects in Animal Models
The effects of 1-[2-(3-Piperidinyl)ethyl]piperidine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced neurotransmission and improved cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm.
Metabolic Pathways
1-[2-(3-Piperidinyl)ethyl]piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that are easier to excrete.
Transport and Distribution
Within cells and tissues, 1-[2-(3-Piperidinyl)ethyl]piperidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and function. For example, its distribution in the nervous system can enhance its effects on neurotransmission.
Subcellular Localization
The subcellular localization of 1-[2-(3-Piperidinyl)ethyl]piperidine is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the nucleus can affect gene expression, while its presence in the mitochondria can influence cellular metabolism and energy production.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Piperidinyl)ethyl]piperidine typically involves the reaction of piperidine with an appropriate alkylating agent. One common method is the alkylation of piperidine with 1,2-dibromoethane, followed by a nucleophilic substitution reaction to introduce the second piperidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: In industrial settings, the production of 1-[2-(3-Piperidinyl)ethyl]piperidine may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production rate.
化学反応の分析
Types of Reactions: 1-[2-(3-Piperidinyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of 1-[2-(3-Piperidinyl)ethyl]piperidine.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
類似化合物との比較
Piperidine: A simpler analog with a single piperidine ring.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom of the piperidine ring.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with two nitrogen atoms in the ring structure.
Uniqueness: 1-[2-(3-Piperidinyl)ethyl]piperidine is unique due to its dual piperidine ring structure connected by an ethyl chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(2-piperidin-3-ylethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12/h12-13H,1-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRCXKCOKNPMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
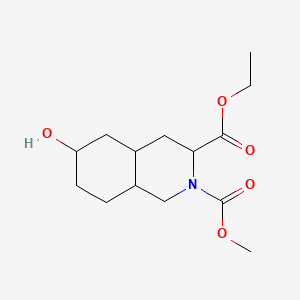
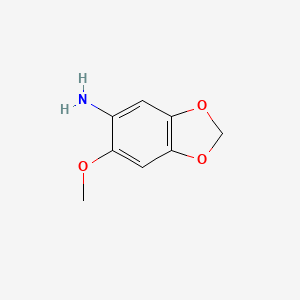
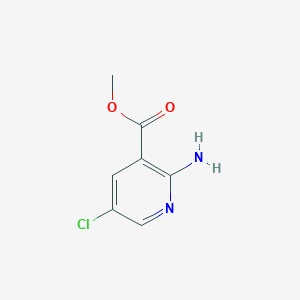
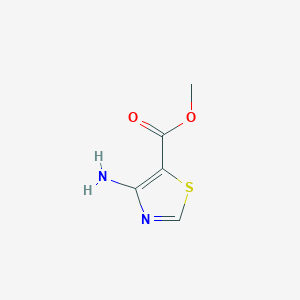
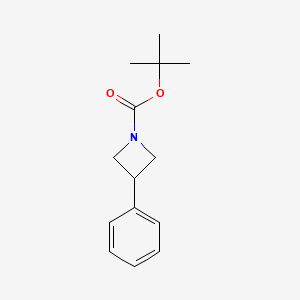
![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)
